Guajadial

Description

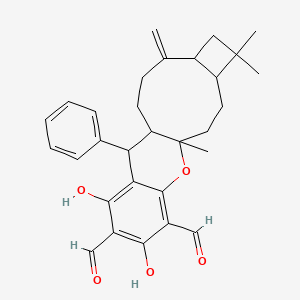

Structure

3D Structure

Properties

IUPAC Name |

14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthesis Pathway of Guajadial in Guava Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of the common guava (Psidium guajava), has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade in P. guajava is yet to be fully elucidated, a plausible pathway has been proposed based on biomimetic synthesis and knowledge of related biosynthetic pathways in plants. This guide details the proposed biosynthetic steps, the precursor molecules, and the key enzymatic reactions hypothesized to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, including the identification and functional analysis of candidate genes, quantification of intermediates, and validation of the key cycloaddition reaction. This document aims to serve as a foundational resource for researchers engaged in the study of meroterpenoid biosynthesis and the development of novel pharmaceuticals derived from natural products.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal importance, with various parts of the plant used in traditional medicine. The leaves, in particular, are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, and terpenoids. Among these, this compound (1), a novel meroterpenoid, has been identified as a compound of interest due to its biological activities.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically derived from both terpenoid and polyketide precursors. The unique chemical structure of this compound, featuring a caryophyllene moiety fused to a phloroglucinol derivative, suggests a complex and intriguing biosynthetic pathway. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymes with applications in synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the terpenoid pathway, which provides the sesquiterpene scaffold, and the polyketide pathway, which likely furnishes the aromatic component. The key steps are outlined below.

Biosynthesis of the Sesquiterpene Precursor: β-Caryophyllene

The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .

-

Step 2: Cyclization of FPP to β-Caryophyllene: FPP is then cyclized by a specific terpene synthase (TPS) , namely β-caryophyllene synthase (BCS) , to yield the characteristic bicyclic structure of β-caryophyllene. While a specific BCS has not yet been isolated from P. guajava, homologous enzymes have been identified and characterized in other species of the Myrtaceae family, such as Eucalyptus dives and Melaleuca quinquenervia. Given the prevalence of β-caryophyllene in guava leaves, the existence of a dedicated BCS in this plant is highly probable.

Biosynthesis of the Phloroglucinol Precursor

The aromatic portion of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.

-

Step 1: Synthesis of the Polyketide Chain: The biosynthesis is proposed to start with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) .

-

Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core. In bacteria, the enzyme PhlD has been shown to catalyze the formation of phloroglucinol from malonyl-CoA. It is hypothesized that a plant homolog of PhlD, likely a chalcone synthase-like enzyme, is responsible for this step in guava.

-

Step 3: Formylation: The phloroglucinol core is then likely formylated at two positions to yield diformylphloroglucinol. The specific enzymes responsible for this formylation in guava are currently unknown.

The Key Hetero-Diels-Alder Reaction

The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction . In this reaction, the electron-rich diene system of β-caryophyllene reacts with an o-quinone methide intermediate derived from the diformylphloroglucinol precursor.

-

Formation of the o-Quinone Methide: The diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.

-

Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of this compound. While this reaction can occur spontaneously under certain conditions, as demonstrated by biomimetic synthesis, the high stereoselectivity often observed in natural product biosynthesis suggests that this reaction may be catalyzed by a specific Diels-Alderase enzyme in P. guajava. The existence of such enzymes has been confirmed in fungi and bacteria, lending credence to this hypothesis.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the enzyme kinetics, precursor concentrations, and product yields directly related to the this compound biosynthetic pathway in P. guajava leaves. However, general quantitative data on related compounds in guava leaves can provide a basis for future targeted analyses.

| Compound Class | Compound | Concentration Range in Guava Leaves (mg/g dry weight) | Analytical Method | Reference |

| Sesquiterpenes | β-Caryophyllene | 0.1 - 2.5 | GC-MS | [2] |

| Phenolics | Total Phenols | 50 - 150 | Spectrophotometry | |

| Flavonoids | Total Flavonoids | 10 - 60 | Spectrophotometry |

Table 1: General Quantitative Data of Relevant Compound Classes in Guava Leaves.

Detailed Experimental Protocols

The following protocols are designed to facilitate the investigation and validation of the proposed this compound biosynthetic pathway.

Identification and Cloning of Candidate Genes

-

Protocol 4.1.1: Transcriptome Sequencing and Analysis

-

Collect fresh, young guava leaves and immediately freeze them in liquid nitrogen.

-

Extract total RNA using a suitable plant RNA extraction kit.

-

Perform RNA sequencing (RNA-Seq) on an Illumina platform.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the transcriptome to identify putative terpene synthase (TPS), polyketide synthase (PKS), and other relevant enzyme-encoding genes based on homology to known sequences.

-

-

Protocol 4.1.2: Gene Cloning

-

Design gene-specific primers based on the transcriptome data for candidate BCS and PKS genes.

-

Synthesize cDNA from the extracted leaf RNA.

-

Amplify the full-length coding sequences of the candidate genes using PCR.

-

Clone the amplified PCR products into a suitable expression vector (e.g., pET-28a for bacterial expression or a plant expression vector).

-

Heterologous Expression and Enzyme Assays

-

Protocol 4.2.1: Expression of Recombinant Proteins

-

Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3) for TPS and PKS).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Harvest the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Protocol 4.2.2: Terpene Synthase Assay

-

Prepare an assay buffer containing the purified recombinant TPS, FPP as the substrate, and MgCl₂ as a cofactor.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the terpene products with an organic solvent (e.g., hexane or pentane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-caryophyllene standard.

-

-

Protocol 4.2.3: Polyketide Synthase Assay

-

Prepare an assay buffer containing the purified recombinant PKS and malonyl-CoA as the substrate.

-

Incubate the reaction mixture and subsequently analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to detect the formation of phloroglucinol.

-

Quantification of Precursors and Products

-

Protocol 4.3.1: Quantification of β-Caryophyllene by GC-MS

-

Extract volatile compounds from guava leaf tissue using a suitable method (e.g., headspace solid-phase microextraction (HS-SPME) or solvent extraction).

-

Perform GC-MS analysis using a non-polar capillary column.

-

Quantify β-caryophyllene using an external or internal standard calibration curve.

-

-

Protocol 4.3.2: Quantification of Phloroglucinol Derivatives by HPLC-MS

-

Extract phenolic compounds from guava leaf tissue using a solvent such as methanol or ethanol.

-

Perform HPLC separation on a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Detect and quantify the phloroglucinol derivatives using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound in guava leaves.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The biomimetic synthesis strongly supports the feasibility of the key hetero-Diels-Alder reaction. The immediate research priorities should focus on the identification and functional characterization of the specific enzymes from P. guajava that catalyze the formation of β-caryophyllene and the diformylphloroglucinol precursor. A particularly exciting avenue of research will be the search for a putative Diels-Alderase enzyme responsible for the final cycloaddition, which could be a novel enzyme with significant potential in biocatalysis. The successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of meroterpenoid biosynthesis in plants but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. This, in turn, will facilitate further investigation into its pharmacological properties and potential development as a therapeutic agent.

References

Physical and chemical properties of Guajadial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a naturally occurring meroterpenoid isolated from the leaves of Psidium guajava (guava), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects. Furthermore, this document elucidates the signaling pathways through which this compound exerts its anticancer and anti-estrogenic activities, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₄O₅ | [4] |

| Molecular Weight | 474.59 g/mol | [4] |

| CAS Number | 959860-49-2 | MedChemExpress |

| Physical State | Amorphous powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Storage Conditions | Store at -20°C for long-term stability. | TargetMol |

| Optical Rotation | While the specific rotation for this compound is not specified, a related compound, this compound C, has a reported value of [α]²⁴_D +93.5 (c 0.20, CHCl₃). | [4] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Observations |

| ¹H NMR | Reveals the presence of aromatic protons, aldehydic protons, and signals corresponding to the caryophyllene skeleton.[1] |

| ¹³C NMR | Shows carbon signals for methyl, methylene, methine, and quaternary carbons, confirming the complex polycyclic structure.[1] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry confirms the molecular formula. Fragmentation patterns show characteristic ions, including a major fragment at m/z 195 corresponding to the 3,5-diformyl phloroglucinol moiety.[1] |

| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl (around 3441 cm⁻¹) and conjugated carbonyl (around 1633 cm⁻¹) functional groups.[4] |

| UV-Vis Spectroscopy | Shows absorption maxima at approximately 278 and 337 nm in methanol.[4] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Psidium guajava Leaves

This protocol is a composite of methods described in the literature for the extraction and isolation of meroterpenoids from guava leaves.

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation:

-

Collect fresh leaves of Psidium guajava.

-

Wash the leaves thoroughly with water to remove any dirt and debris.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered leaves in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the less polar fractions like ethyl acetate.

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain pure this compound.

-

-

Structural Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

In Vivo Anti-Estrogenic Activity: Uterotrophic Assay

The uterotrophic assay in immature female rats is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[5][6][7]

Methodology:

-

Animals: Use immature female rats (e.g., 21-25 days old).

-

Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (treated with a known estrogen like 17β-estradiol), and several test groups treated with different doses of this compound, both alone and in combination with the estrogen. Administer the treatments daily for three consecutive days via oral gavage or subcutaneous injection.

-

Observation and Necropsy: Monitor the animals for any signs of toxicity. On the day after the last dose, euthanize the animals and carefully dissect the uteri.

-

Uterine Weight Measurement: Remove any adhering fat and connective tissue from the uteri and weigh them (wet weight).

-

Data Analysis: Compare the uterine weights of the different groups. A significant increase in uterine weight in the this compound-only groups would indicate estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain in the co-treatment groups would indicate anti-estrogenic activity.[7][8]

Signaling Pathways

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Guava leaf extracts, rich in compounds like this compound, have been shown to inhibit this pathway.

Signaling Pathway: this compound's Inhibition of PI3K/Akt/mTOR

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

This compound is thought to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, thereby leading to decreased cell proliferation and survival in cancer cells.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been reported to inhibit VEGFR2-mediated signaling.[9]

Signaling Pathway: this compound's Inhibition of VEGFR2

Caption: Proposed inhibitory effect of this compound on the VEGFR2 signaling pathway.

By inhibiting the activation of VEGFR2, this compound can block downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, ultimately leading to a reduction in angiogenesis and tumor growth.[9]

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the areas of oncology and endocrinology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 1H nuclear magnetic resonance-based metabolite profiling of guava leaf extract: an attempt to develop a prototype for standardization of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical investigation and antimicrobial activity of Psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Guajadial's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural product with significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The document consolidates current research findings on its impact on cell signaling pathways, apoptosis, cell cycle regulation, and its potential to overcome multidrug resistance. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values, key indicators of a compound's cytotoxic potency, have been determined in various cancer types.

| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | TGI | 5.59 | [1] |

| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1] |

| A549 | Lung Cancer | IC50 | 6.30 | [2] |

| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [2] |

| K562 | Chronic Myelogenous Leukemia | TGI | 2 | |

| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | |

| NCI-H460 | Lung Cancer | TGI | 5 | |

| HT-29 | Colon Cancer | TGI | 5 | |

| PC-3 | Prostate Cancer | TGI | 12 | |

| 786-0 | Renal Cancer | TGI | 28 |

Molecular Mechanisms of Action

This compound's anticancer activity is multifaceted, involving the modulation of several critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive cancer progression.

Induction of Apoptosis

This compound and related compounds from P. guajava have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic process is initiated through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Key molecular events in this compound-induced apoptosis include:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. Activated caspase-3 is a central player in apoptosis, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. This compound has been observed to increase the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, a key step in apoptosome formation and subsequent caspase-9 activation.

-

Upregulation of Death Receptors: Evidence suggests that guava extracts can upregulate the expression of death receptors like Fas and DR5 (Death Receptor 5) on the surface of cancer cells. The binding of their respective ligands (FasL and TRAIL) triggers the extrinsic apoptotic pathway, leading to the activation of caspase-8.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing.

A study on MCF-7 breast cancer cells demonstrated that a this compound-enriched fraction induces cell cycle arrest at the G1 phase.[1]

| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle | 24h | 65.4 ± 2.1 | 21.3 ± 1.5 | 13.3 ± 0.8 |

| This compound (2.5 µg/mL) | 24h | 75.1 ± 1.8 | 15.2 ± 1.1 | 9.7 ± 0.9 |

| This compound (5.0 µg/mL) | 24h | 80.3 ± 2.5 | 11.5 ± 1.3 | 8.2 ± 0.7 |

| Vehicle | 48h | 68.2 ± 2.3 | 19.5 ± 1.7 | 12.3 ± 0.9 |

| This compound (2.5 µg/mL) | 48h | 78.9 ± 2.0 | 13.1 ± 1.2 | 8.0 ± 0.8 |

| This compound (5.0 µg/mL) | 48h | 84.1 ± 2.8 | 9.8 ± 1.0 | 6.1 ± 0.6 |

| * p < 0.05 compared to vehicle control |

This G1 arrest is associated with the upregulation of cell cycle inhibitors such as p21 and p27, and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]

Inhibition of Pro-Survival Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with key signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common event in many cancers. This compound has been shown to suppress the PI3K/Akt pathway, leading to downstream effects that inhibit cancer cell growth and survival.[4] In drug-resistant breast cancer cells, this compound treatment resulted in the inactivation of the PI3K/Akt pathway.[4]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct evidence for this compound's effect on this pathway is still emerging, studies with guava extracts suggest an inhibitory role. Aqueous extracts of P. guajava have been shown to activate phospho-p38 and phospho-ERK1/2 in prostate cancer cells, which can lead to apoptosis.[5]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This compound has shown promise in reversing MDR, particularly in breast cancer cells.[4]

The mechanism involves:

-

Inhibition of ABC Transporters: this compound inhibits the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their efficacy. By inhibiting these pumps, this compound increases the intracellular concentration of co-administered anticancer drugs.

-

Suppression of the PI3K/Akt Pathway: As mentioned earlier, the PI3K/Akt pathway is also implicated in drug resistance. This compound's ability to suppress this pathway further contributes to the resensitization of resistant cancer cells to chemotherapy.[4]

In Vivo Antitumor Activity

The anticancer effects of this compound and this compound-rich fractions have been validated in preclinical animal models. In a study using a solid Ehrlich murine breast adenocarcinoma model, a meroterpene-enriched fraction containing this compound was highly effective in inhibiting tumor growth.[1] Another study showed that this compound suppresses A549 lung cancer tumor growth in xenograft mice.[2] An aqueous extract of P. guajava leaves, administered at 1.5 mg/mouse/day, significantly diminished both tumor size and prostate-specific antigen (PSA) serum levels in a xenograft mouse model of prostate cancer.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5) for 10 minutes on a shaker.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Culture cells with and without this compound for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent with a multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and reverse multidrug resistance makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on:

-

Elucidating the detailed molecular interactions of this compound with its targets.

-

Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.

-

Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

-

Developing and optimizing drug delivery systems to improve the bioavailability and targeted delivery of this compound.

The continued exploration of this compound's anticancer properties holds promise for the development of novel and effective cancer therapies.

References

- 1. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Guajadial: A Comprehensive Technical Review of its Role as a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a meroterpenoid isolated from the leaves of Psidium guajava, has emerged as a promising phytocompound with potential applications in oncology. This technical guide provides an in-depth analysis of its function as a Selective Estrogen Receptor Modulator (SERM). Drawing from available in vitro, in vivo, and in silico studies, this document summarizes the current understanding of this compound's mechanism of action, its anti-estrogenic and anti-proliferative effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to be utilized in the treatment of hormone-responsive conditions such as breast cancer and osteoporosis, by blocking the proliferative effects of estrogen in breast tissue while potentially having agonistic effects in bone.[1][2] this compound, a natural product derived from guava leaves, has been identified as a potential SERM, demonstrating a mechanism of action akin to the well-established drug, tamoxifen.[3][4][5] Its structural similarities to tamoxifen and its ability to fit within the estrogen receptor binding pocket, as suggested by computational models, have prompted further investigation into its therapeutic utility.[4]

In Vitro Activity

Anti-proliferative Effects on Breast Cancer Cell Lines

A this compound-enriched fraction has demonstrated significant anti-proliferative activity against human breast cancer cell lines. The total growth inhibition (TGI) was measured in both estrogen receptor-positive (MCF-7, MCF-7 BUS) and estrogen receptor-negative (MDA-MB-231) cell lines, as well as a non-carcinogenic breast cell line (MCF-10A). The results indicate a selective inhibitory effect, particularly on the ER-positive cell lines.

| Cell Line | Receptor Status | Total Growth Inhibition (TGI) (µg/mL) |

| MCF-7 | ERα+, PR+ | 5.59[4][5] |

| MCF-7 BUS | ERα overexpressing | 2.27[3][4][5] |

| MDA-MB-231 | ER-, PR-, HER2- | 5.13 |

| MCF-10A | Non-carcinogenic | 8.56 |

Table 1: Anti-proliferative Activity of a this compound-Enriched Fraction on Human Breast Cell Lines.

E-Screen Assay for Estrogenic/Anti-Estrogenic Activity

The E-screen assay, which measures the proliferation of estrogen-sensitive MCF-7 cells, was utilized to evaluate the estrogenic and anti-estrogenic properties of a this compound-enriched fraction. In the presence of 17β-estradiol (E2), the this compound fraction was able to suppress the proliferative effect induced by E2, indicating an anti-estrogenic mechanism of action.[3]

In Vivo Activity

Rat Uterotrophic Assay

The anti-estrogenic activity of a this compound-enriched fraction was confirmed in vivo using the uterotrophic assay in pre-pubescent female rats. This assay is a standard method for assessing the estrogenic and anti-estrogenic effects of compounds by measuring the change in uterine weight.[2][6] Treatment with the this compound fraction at various doses significantly inhibited the uterine proliferation induced by 17β-estradiol, without affecting ovarian weight.[3] This demonstrates the compound's specific anti-estrogenic effect in the uterus.

| Treatment Group | Dose (mg/kg) | Outcome |

| Vehicle Control | - | Baseline uterine weight |

| 17β-estradiol (E2) | 0.3 | Significant increase in uterine weight |

| E2 + this compound Fraction | 12.5 | Significant inhibition of E2-induced uterine proliferation[3] |

| E2 + this compound Fraction | 25 | Significant inhibition of E2-induced uterine proliferation[3] |

| E2 + this compound Fraction | 50 | Significant inhibition of E2-induced uterine proliferation[3] |

Table 2: Summary of In Vivo Uterotrophic Assay Results for a this compound-Enriched Fraction.

Mechanism of Action: Interaction with Estrogen Receptors

In Silico Molecular Docking

Molecular docking studies have provided insights into the interaction of this compound with estrogen receptors α (ERα) and β (ERβ). These computational models suggest that this compound, along with a related compound psidial A, can fit into the ligand-binding pockets of both ERα and ERβ. This binding is thought to be responsible for its SERM activity, similar to tamoxifen. The specific binding energies from these in silico studies further support this hypothesis.

Experimental Protocols

In Vitro Anti-proliferative Assay (Sulforhodamine B - SRB Assay)

-

Cell Lines: MCF-7, MCF-7 BUS, MDA-MB-231, and MCF-10A.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

A this compound-enriched fraction is added at various concentrations.

-

After a 48-hour incubation period, cells are fixed with 10% trichloroacetic acid.

-

The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is read at 515 nm to determine cell density.

-

-

Data Analysis: The Total Growth Inhibition (TGI) concentration is calculated, representing the concentration at which there is no net cell growth.

E-Screen (Estrogen Screen) Assay

-

Cell Line: MCF-7 BUS (estrogen-sensitive).

-

Procedure:

-

Cells are plated in 12-well plates in a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.

-

Cells are treated with a this compound-enriched fraction at various concentrations in the presence or absence of 17β-estradiol (10⁻⁹ M).

-

After 144 hours of incubation, cell proliferation is quantified using the SRB assay as described above.[3]

-

-

Data Analysis: The proliferative effect is calculated relative to the negative (vehicle) and positive (estradiol) controls to determine estrogenic or anti-estrogenic activity.

Rat Uterotrophic Assay

-

Animals: Immature female Wistar rats (21-25 days old).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The positive control group receives 17β-estradiol (0.3 mg/kg, p.o.). The negative control receives the vehicle.

-

Treatment groups receive 17β-estradiol followed by oral administration of the this compound-enriched fraction (12.5, 25, and 50 mg/kg) daily for three days.[3]

-

On the fourth day, the animals are euthanized, and the uteri are excised and weighed.

-

-

Data Analysis: The uterine weights of the treatment groups are compared to the positive and negative control groups to assess anti-estrogenic activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound as a SERM.

References

- 1. researchgate.net [researchgate.net]

- 2. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-SCREEN - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Open Veterinary Journal [openveterinaryjournal.com]

Preliminary In Vitro Studies on Guajadial's Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro bioactive properties of Guajadial, a meroterpenoid derived from Psidium guajava (guava) leaves. The document summarizes key findings on its anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies suggest a potential for this compound as a scaffold for the development of novel anticancer agents.

Quantitative Data: Antiproliferative and Cytotoxic Effects

The in vitro efficacy of this compound and this compound-rich fractions has been quantified using various metrics, primarily Total Growth Inhibition (TGI) and IC50 values.

| Cancer Cell Line | Cell Type | Assay | Test Substance | TGI (µg/mL) | IC50 (µg/mL) | Reference |

| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched this compound Fraction | 5.59 | - | [1][2] |

| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched this compound Fraction | 2.27 | - | [2] |

| NCI-H460 | Lung | SRB | Dichloromethane Extract | - | - | [1] |

| HT-29 | Colon | SRB | Dichloromethane Extract | - | - | [1] |

| PC-3 | Prostate | SRB | Dichloromethane Extract | - | - | [1] |

| K562 | Leukemia | SRB | Meroterpene-enriched fraction | - | - | [3] |

| OVCAR-3 | Ovarian | SRB | Meroterpene-enriched fraction | - | <1 | [4] |

| 786-0 | Kidney | SRB | Meroterpene-enriched fraction | - | - | [3] |

| UACC-62 | Melanoma | SRB | Meroterpene-enriched fraction | - | 37 | [4] |

| A549 | Lung | - | This compound | - | 3.58 µM | [5] |

| HL-60 | Leukemia | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |

| SMMC-7721 | Hepatoma | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |

| SW480 | Colon | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity:

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A range of concentrations of the test compound (e.g., this compound-enriched fraction) is added to the wells. A control group receives only the vehicle.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound SRB dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. TGI (Total Growth Inhibition) is the concentration of the drug that causes no net cell growth.

Signaling Pathways

In vitro studies suggest that this compound may exert its anticancer effects through the modulation of specific signaling pathways, particularly in hormone-dependent cancers.

Caption: Proposed mechanism of this compound in estrogen-dependent breast cancer.

Antimicrobial Activity

This compound and related compounds from guava leaves have shown promising activity against a spectrum of pathogenic bacteria and fungi.

Quantitative Data: Inhibitory Concentrations

The antimicrobial efficacy is typically reported as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Strain Type | Test Substance | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | Methanolic Leaf Extract | 0.78 | 50 | [6] |

| Staphylococcus aureus (MDR) | Gram-positive Bacteria | Methanolic Leaf Extract | 625 | 1250 | [7] |

| Fungal Strains | Fungi | Methanolic Leaf Extract | 12.5 | - | [6] |

Experimental Protocols

Paper Disc Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disc Application: Sterile paper discs of a standard diameter are impregnated with a known concentration of the test substance (e.g., this compound solution).

-

Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate. A control disc with the solvent and a standard antibiotic disc are also placed.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Caption: Workflow for the disc diffusion antimicrobial assay.

Anti-inflammatory Activity

In vitro models have demonstrated that extracts containing this compound can significantly mitigate inflammatory responses, primarily through the suppression of key pro-inflammatory mediators and enzymes.

Quantitative Data: Inhibition of Inflammatory Markers

| Assay | Model System | Test Substance | Concentration | % Inhibition | IC50 | Reference |

| Heat-induced Albumin Denaturation | Egg Albumin | Aqueous Leaf Extract | 125 µg/mL | Max Inhibition | 15.625 µg/mL | [8] |

| Heat-induced Albumin Denaturation | Bovine Serum Albumin | Aqueous Leaf Extract | 500 µg/mL | Max Inhibition | 50 µg/mL | [8] |

| Heat-induced Albumin Denaturation | Albumin | Aqueous Leaf Extract | 500 µg/mL | 75.29 | - | [9] |

| HRBC Membrane Stabilization | Human Red Blood Cells | Methanolic & Ethanolic Extracts | - | Dose-dependent | - | [10] |

Experimental Protocols

Inhibition of Heat-Induced Protein Denaturation:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test substance (e.g., aqueous extract of P. guajava) at various concentrations and a solution of a protein such as egg albumin or bovine serum albumin (BSA).

-

Control and Standard: A control group is prepared with the vehicle instead of the extract, and a standard group is prepared with a known anti-inflammatory drug (e.g., Diclofenac sodium).

-

Denaturation Induction: The mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, and then denaturation is induced by heating at a higher temperature (e.g., 70°C).

-

Cooling: After heating, the solutions are cooled to room temperature.

-

Turbidity Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The absorbance is indicative of the extent of protein denaturation.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of Control - Absorbance of Test) / Absorbance of Control.

-

IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of protein denaturation, is determined from a dose-response curve.

Signaling Pathways

The anti-inflammatory effects of guava leaf extracts, likely attributable in part to this compound, are associated with the downregulation of the NF-κB and MAPK signaling pathways.[11][12]

Caption: Inhibition of inflammatory signaling pathways by this compound.

References

- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - ProQuest [proquest.com]

- 3. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doc-developpement-durable.org [doc-developpement-durable.org]

- 8. phytojournal.com [phytojournal.com]

- 9. arpgweb.com [arpgweb.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Guajadial: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a caryophyllene-based meroterpenoid, is a promising natural product with demonstrated anti-estrogenic and anticancer properties. This technical guide provides an in-depth overview of its primary natural source, Psidium guajava (common guava), its abundance, and detailed experimental protocols for its extraction and isolation. Furthermore, this document elucidates the known signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the leaves of the common guava tree, Psidium guajava L., belonging to the Myrtaceae family.[1][2][3][4][5] This evergreen shrub or small tree is cultivated in tropical and subtropical regions worldwide for its edible fruit.[6] While other parts of the guava plant are rich in various phytochemicals, the leaves are specifically recognized as the primary reservoir of this compound and its related meroterpenoid derivatives.[1][2][3][5][7]

Abundance of this compound and Related Phytochemicals

Quantitative data specifically detailing the abundance of this compound (e.g., in mg per gram of dry leaf weight) in Psidium guajava leaves is not extensively reported in the currently available scientific literature. However, studies on the phytochemical composition of guava leaves provide a broader context of the classes of compounds present and their relative abundance. This information is crucial for developing efficient extraction and purification strategies.

Terpenoids, as a class of compounds to which this compound belongs, have been reported to be in high concentration in guava leaf extracts, in some cases exceeding 50% of the total phytochemical content when compared to other classes like flavonoids and tannins.[8] The leaves are also a rich source of other bioactive molecules, the concentrations of which can vary depending on the cultivar, geographical location, and extraction method used.

For context, the table below summarizes the reported abundance of major classes of phytochemicals found in Psidium guajava leaves.

| Phytochemical Class | Reported Abundance | Extraction Solvent/Method | Reference |

| Total Phenolic Content | 53.24 to 310.98 mg GAE/g | Various (Methanol, Ethanol, etc.) | [4][9] |

| Total Flavonoid Content | 29.66 to 92.38 mg QE/g | Ethanol | [10] |

| Alkaloids | Up to 219.06 mg/g (dry weight) | 10% Acetic Acid in Ethanol | [4][9] |

| Terpenoids | >50% of total phytochemicals | Not specified | [8] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

It is important to note that while these values provide a general overview, the specific yield of this compound will be a fraction of the total meroterpenoid content and requires specific analytical methods for quantification.

Experimental Protocols

The following sections outline a comprehensive, multi-step protocol for the extraction, fractionation, and isolation of an enriched this compound fraction from Psidium guajava leaves, synthesized from methodologies described in the scientific literature.

Plant Material Collection and Preparation

-

Collection: Fresh, healthy leaves of Psidium guajava are collected.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Washing and Drying: The leaves are thoroughly washed with distilled water to remove any dirt and contaminants. They are then air-dried in the shade at room temperature for several days until brittle.

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound.

-

Solvent Selection: Dichloromethane has been effectively used for the extraction of an enriched this compound fraction.[1][2][3] Methanol is also a common solvent for extracting a broad range of phytochemicals from guava leaves.[11]

-

Maceration:

-

The powdered guava leaves are macerated in the chosen solvent (e.g., dichloromethane) at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

The mixture is subjected to mechanical stirring for a defined period, typically in cycles (e.g., three times for 1.5 hours each), renewing the solvent in each cycle.[3] This process is carried out at room temperature.

-

-

Filtration and Concentration:

-

The extracts are combined and filtered through Whatman No. 1 filter paper.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Fractionation and Isolation of Enriched this compound Fraction

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard technique for separating and isolating compounds of interest.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution is performed using a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, gradually introducing dichloromethane, and then methanol.[12]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

TLC plates (silica gel 60 F254) are used to analyze the collected fractions.

-

A suitable mobile phase, for instance, a mixture of toluene, ethyl acetate, and formic acid, can be used for developing the plates.[13]

-

The spots on the TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.[12]

-

Fractions with similar TLC profiles are pooled together.

-

-

Further Purification (Flash or Reverse-Phase Chromatography):

-

The fraction containing this compound (identified by comparing with a standard, if available, or by further spectroscopic analysis) can be subjected to further purification using flash column chromatography with a finer silica gel or reverse-phase C18 column chromatography.[12]

-

A less polar solvent system, such as dichloromethane with a small percentage of methanol, can be used for elution in flash chromatography.[12] For reverse-phase chromatography, a gradient of water and methanol or acetonitrile is typically employed.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.[5][7][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.[14]

-

UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.[14]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Signaling Pathways and Mechanism of Action

This compound has been reported to exert its biological effects, particularly its anti-estrogenic and anticancer activities, through the modulation of specific signaling pathways.

Anti-Estrogenic Activity and Estrogen Receptor Modulation

This compound exhibits anti-estrogenic properties, suggesting a mechanism of action similar to that of tamoxifen, a selective estrogen receptor modulator (SERM).[1][2][3] It is proposed that this compound can bind to estrogen receptors (ERα and ERβ), thereby antagonizing the proliferative effects of estrogen in hormone-dependent tissues.

Caption: this compound's anti-estrogenic mechanism of action.

Inhibition of the PI3K/Akt Signaling Pathway

Some studies suggest that this compound may also exert its anticancer effects by suppressing the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

Conclusion

This compound, a meroterpenoid sourced from the leaves of Psidium guajava, presents a compelling case for further investigation as a potential therapeutic agent. While specific quantitative data on its natural abundance remains elusive, the established protocols for its extraction and isolation, coupled with a growing understanding of its mechanisms of action, provide a solid foundation for future research. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate and accelerate the efforts of scientists and drug development professionals in harnessing the therapeutic potential of this remarkable natural compound. Further studies focusing on the quantification of this compound in various guava cultivars and the optimization of extraction protocols are highly encouraged.

References

- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijera.com [ijera.com]

- 12. Molecules | Free Full-Text | Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]

- 13. etflin.com [etflin.com]

- 14. d-nb.info [d-nb.info]

Spectroscopic Elucidation of Guajadial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a complex meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. As a member of the sesquiterpenoid-based meroterpenoid class of natural products, its structural elucidation is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts in drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the characterization of this and similar natural products.

Spectroscopic Data of this compound

The structural characterization of this compound relies heavily on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1' | 4.52 | d | 10.0 |

| 2'α | 2.15 | m | |

| 2'β | 1.85 | m | |

| 3' | 5.45 | br s | |

| 5' | 1.80 | m | |

| 6'α | 1.55 | m | |

| 6'β | 1.25 | m | |

| 7' | 1.60 | m | |

| 9'α | 1.95 | m | |

| 9'β | 1.75 | m | |

| 10' | 1.45 | m | |

| 12' | 4.85 | s | |

| 12' | 4.70 | s | |

| 13' | 1.70 | s | |

| 14' | 0.95 | d | 6.5 |

| 15' | 1.05 | d | 6.5 |

| 2-CHO | 10.32 | s | |

| 4-CHO | 10.35 | s | |

| 1-OH | 13.85 | s | |

| 3-OH | 13.80 | s |

Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| 1 | 106.2 |

| 2 | 165.5 |

| 3 | 108.7 |

| 4 | 167.1 |

| 5 | 103.4 |

| 6 | 163.8 |

| 1' | 49.5 |

| 2' | 40.1 |

| 3' | 125.1 |

| 4' | 135.2 |

| 5' | 52.3 |

| 6' | 24.8 |

| 7' | 39.8 |

| 8' | 39.2 |

| 9' | 48.9 |

| 10' | 29.8 |

| 11' | 150.1 |

| 12' | 109.8 |

| 13' | 21.5 |

| 14' | 21.7 |

| 15' | 16.2 |

| 2-CHO | 192.1 |

| 4-CHO | 192.5 |

Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+H]⁺ | Molecular Formula: C₃₀H₃₄O₅ |

| EI-MS | - | 474.2401 | [M]⁺ (Calculated for C₃₀H₃₄O₅: 474.2406)[1] |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data. The following protocols are representative of those used for the analysis of this compound and other meroterpenoids.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Pyridine-d₅). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

-

Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Utilize standard pulse programs provided by the spectrometer manufacturer for COSY, HSQC, and HMBC experiments.

-

Optimize acquisition and processing parameters (e.g., number of increments, number of scans) based on the sample concentration and the specific information required. These experiments are crucial for establishing connectivity and assigning specific proton and carbon signals.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.

-

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), though the low volatility of this compound makes GC-MS challenging without derivatization.

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is essential for accurate mass measurement and molecular formula determination.

-

ESI-MS Parameters:

-

Ionization Mode: Positive and/or negative ion mode should be tested.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

-

Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 100-1000).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.

-

Experimental Workflow and Data Interpretation

The structural elucidation of a novel natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.

Signaling Pathways and Logical Relationships in Analysis

The interpretation of spectroscopic data involves a logical progression where information from simpler experiments informs the setup and interpretation of more complex ones. This can be visualized as a decision-making pathway.

Conclusion

The spectroscopic analysis of this compound, through the synergistic application of NMR and mass spectrometry, provides the detailed structural information necessary for its unambiguous characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Adherence to rigorous experimental procedures and a systematic approach to data interpretation are essential for advancing our understanding of the chemical and biological properties of complex natural products like this compound.

References

Methodological & Application

Application Notes and Protocols for Guajadial Extraction from Psidium guajava Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L., commonly known as guava, is a plant rich in a variety of bioactive compounds, with its leaves being a significant source of therapeutic agents. Among these is guajadial, a meroterpenoid that has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. These application notes provide detailed protocols for the extraction of this compound from guava leaves, summarize the yields obtained with different methodologies, and outline the key signaling pathways affected by this compound. This document is intended to serve as a comprehensive resource for researchers interested in the isolation and investigation of this compound for potential drug development.

Data Presentation: Extraction Yields

While specific quantitative data on the yield of pure this compound from various extraction methods is not extensively available in the reviewed literature, the overall yield of crude extracts from Psidium guajava leaves has been documented. The following tables summarize the total extract yield using different solvents and methods. It is important to note that the yield of the target compound, this compound, will be a fraction of these total extract yields and would require further purification and quantification.

Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents

| Solvent System | Extraction Method | Plant Material | Yield (%) | Reference |

| 30% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 35.8 | [1] |

| 50% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 25.8 | [1] |

| 70% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 17.1 | [1] |

| 80% Methanol | Maceration (3 days, RT) | 1-2 kg dried leaves | Not specified | [2] |

| Acetone | Rotary Shaker (24h) | 20 g powder | 11-12 | [2] |

| Methanol | Rotary Shaker (24h) | 20 g powder | 13-14 | [2] |

| Hexane | Rotary Shaker (24h) | 20 g powder | 6-7 | [2] |

| Hot Water | Boiling (30 min, 90°C) | 20 g powder in 100 mL | Not specified | [3] |

| Distilled Water | Boiling (4h) | 100 g leaves in 1.5 L | 4 (w/w) | [2][4] |

| Ethanol | Maceration (4 days, RT) | 100 g leaves in 1.5 L | Not specified | [4] |

| Methanol | Maceration (4 days, RT) | 100 g leaves in 1.5 L | Not specified | [4] |

Table 2: Comparison of Extraction Techniques with 60% Ethanol and Distilled Water

| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| Solvent Extraction (SE) | 60% Ethanol | Not specified | Not specified | [5] |

| Microwave-Assisted (MAE) | 60% Ethanol | Not specified | Not specified | [5] |

| Ultrasound-Assisted (UAE) | 60% Ethanol | Not specified | Not specified | [5] |

| Solvent Extraction (SE) | Distilled Water | Higher than MAE/UAE | Higher than MAE/UAE | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction and analysis of this compound from Psidium guajava leaves.

Protocol 1: Maceration Extraction with Aqueous Ethanol

This protocol is adapted from a study that investigated the effect of different ethanol concentrations on extract yield.[1][4]

-

Preparation of Plant Material:

-

Collect fresh, healthy leaves of Psidium guajava.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until they are brittle.[2]

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction Procedure:

-

Weigh 50 g of the dried leaf powder.

-

Prepare the desired aqueous ethanol solvent (e.g., 30%, 50%, or 70% ethanol in distilled water).

-

In a sealed container, add the leaf powder to 1000 mL of the prepared solvent.

-

Allow the mixture to macerate for 24 hours at room temperature (24°C) with occasional agitation.[1]

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.

-

The resulting concentrated aqueous extract can be freeze-dried to obtain a solid powder.

-

Store the dried extract at -20°C for further analysis.

-

Protocol 2: Hot Water Extraction (Decoction)

This protocol is a simple and effective method for extracting water-soluble compounds.[3]

-

Preparation of Plant Material:

-

Prepare dried guava leaf powder as described in Protocol 1.

-

-

Extraction Procedure:

-

Weigh 20 g of the dried leaf powder.

-